molecular formula C10H12BrFN2O B2599184 5-Bromo-3-fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 1873051-41-2

5-Bromo-3-fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine

Cat. No.: B2599184
CAS No.: 1873051-41-2
M. Wt: 275.121
InChI Key: IJTBBEKADKOOMG-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes a bromine, fluorine, and a pyrrolidine group attached to a pyridine ring, makes it suitable for diverse chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to various biological targets. The pyrrolidine group contributes to its solubility and bioavailability, making it an effective compound in medicinal chemistry .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-3-fluoro-2-(1-methylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2O/c1-14-3-2-8(6-14)15-10-9(12)4-7(11)5-13-10/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTBBEKADKOOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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